molecular formula C26H23N3O4 B11013018 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B11013018
M. Wt: 441.5 g/mol
InChI Key: UYMKDCJWLRYZDK-UHFFFAOYSA-N
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Description

    2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide: is a complex organic compound with a fused quinazolinone and isoindole ring system.

  • Its structure consists of a quinazolinone core (with a fused benzene ring) and an isoindole moiety.
  • The compound’s systematic name reflects its substituents and functional groups.
  • Preparation Methods

    • One synthetic route involves a three-component imino Diels–Alder (DA) reaction :
      • Anilines, o-phthalaldehyde, and dienophiles (such as isoeugenol or anethole) react to form the 5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones (AIIQ) series.
      • Another variant uses isoprene as a dienophile to yield the 5-vinyl dihydroisoindolo[2,1-a]quinolin-11-ones (VIIQ) series.
    • Industrial production methods may involve optimization of these synthetic routes.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including:

        Oxidation: Oxidative transformations of the aromatic rings.

        Reduction: Reduction of carbonyl groups or other functional moieties.

        Substitution: Substitution reactions at various positions.

    • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel heterocyclic systems.

      Biology and Medicine: Research investigates its potential as an antitumor agent (e.g., against MCF-7, SKBR3, PC3, and HeLa cells).

      Industry: Applications could extend to materials science or pharmaceuticals.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets or pathways.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • While I don’t have direct information on similar compounds, researchers may compare it to related quinazolinones, isoindoles, or quinolines.

    Properties

    Molecular Formula

    C26H23N3O4

    Molecular Weight

    441.5 g/mol

    IUPAC Name

    2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

    InChI

    InChI=1S/C26H23N3O4/c1-33-18-12-10-17(11-13-18)14-15-27-23(30)16-28-24-19-6-2-3-7-20(19)26(32)29(24)22-9-5-4-8-21(22)25(28)31/h2-13,24H,14-16H2,1H3,(H,27,30)

    InChI Key

    UYMKDCJWLRYZDK-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)CCNC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

    Origin of Product

    United States

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